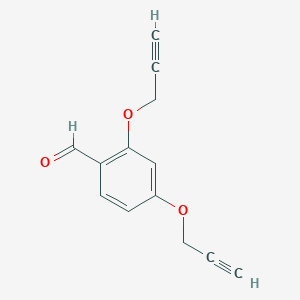

2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(prop-2-ynoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h1-2,5-6,9-10H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBKJSQOZZINRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=C(C=C1)C=O)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 2,4 Bis Prop 2 Yn 1 Yloxy Benzaldehyde

Propargylation Strategies from Dihydroxybenzaldehyde Precursors

The most direct route to 2,4-bis(prop-2-yn-1-yloxy)benzaldehyde is the double O-alkylation of 2,4-dihydroxybenzaldehyde (B120756) with a suitable propargylating agent. This reaction involves the deprotonation of the hydroxyl groups followed by a nucleophilic attack on the electrophilic carbon of the propargyl group.

A well-documented and effective method for the synthesis of this compound involves the reaction of 2,4-dihydroxybenzaldehyde with 3-bromopropyne (propargyl bromide). wikipedia.org This reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like acetonitrile (B52724). wikipedia.org

The role of potassium carbonate is to deprotonate the phenolic hydroxyl groups of the 2,4-dihydroxybenzaldehyde, forming the more nucleophilic phenoxide ions. Acetonitrile is a suitable solvent as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism. To further enhance the reaction rate, a catalytic amount of potassium iodide (KI) is often added. wikipedia.org The iodide ion can participate in a Finkelstein-type reaction with 3-bromopropyne to generate the more reactive 3-iodopropyne in situ, which is then more readily attacked by the phenoxide ions. The reaction is typically conducted at reflux temperature to ensure a reasonable reaction rate. wikipedia.org

A typical experimental setup involves suspending 2,4-dihydroxybenzaldehyde, 3-bromopropyne, and potassium carbonate in acetonitrile with a catalytic amount of KI and refluxing the mixture for an extended period, for instance, 30 hours. wikipedia.org Upon completion, the reaction mixture is filtered to remove insoluble inorganic salts. The resulting product is then typically extracted into an organic solvent like chloroform, dried with an agent such as sodium sulfate, and concentrated to yield the crude product. wikipedia.org

Table 1: Typical Reaction Conditions for the Synthesis of this compound wikipedia.org

| Parameter | Condition |

| Starting Material | 2,4-dihydroxybenzaldehyde |

| Alkylation Agent | 3-bromopropyne |

| Base | Potassium Carbonate (K2CO3) |

| Solvent | Acetonitrile |

| Catalyst | Potassium Iodide (KI) |

| Temperature | Reflux |

| Reaction Time | 30 hours |

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and stoichiometry of the reactants.

The choice of base is critical in the Williamson ether synthesis. While strong bases like sodium hydride are effective, milder bases such as potassium carbonate are often preferred for their ease of handling and to avoid potential side reactions. numberanalytics.com For the alkylation of dihydroxybenzaldehydes, the regioselectivity can be a significant challenge. The acidity of the two hydroxyl groups in 2,4-dihydroxybenzaldehyde differs, which can lead to selective mono-alkylation if the reaction conditions are not carefully controlled. For instance, studies on the regioselective alkylation of 2,4-dihydroxybenzaldehyde have shown that the choice of base can influence which hydroxyl group reacts preferentially. nih.gov In some cases, cesium bicarbonate (CsHCO3) has been employed to achieve high regioselectivity for the 4-position. nih.gov However, for the synthesis of the bis-alkylation product, a slight excess of the base and alkylating agent is typically used to drive the reaction to completion. wikipedia.org

The solvent also plays a significant role. Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally favored as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.com The temperature of the reaction is another important factor; higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts. numberanalytics.com For the synthesis of this compound, refluxing in acetonitrile provides a good balance between reaction rate and product purity. wikipedia.org The reported yield for this specific reaction under the conditions mentioned above is a high 85%. wikipedia.org

Comparative Analysis of Synthetic Routes for Related Bis(prop-2-yn-1-yloxy)benzaldehydes

While the synthesis of this compound is well-established, it is useful to compare it with the synthetic routes for related mono- and bis-propargylated benzaldehydes to understand the general applicability and potential challenges of the methodology.

The synthesis of the mono-propargylated analogue, 4-(prop-2-yn-1-yloxy)benzaldehyde, follows a similar Williamson ether synthesis protocol, starting from 4-hydroxybenzaldehyde (B117250). One reported method involves heating a mixture of 4-hydroxybenzaldehyde and 3-bromopropyne in 1-methyl-pyrrolidin-2-one in the presence of K2CO3, which resulted in a 60% yield. researchgate.netnih.gov This demonstrates that the same fundamental reaction can be applied to simpler precursors, though the reaction conditions and solvent choice may vary to optimize the yield.

For other isomers of bis(prop-2-yn-1-yloxy)benzaldehyde, such as the 2,3-, 3,4-, or 2,5-isomers, the synthetic approach would remain the same in principle, starting from the corresponding dihydroxybenzaldehyde isomer. However, the reactivity and potential for side reactions might differ based on the relative positions of the hydroxyl and aldehyde groups. For instance, the synthesis of a related compound, 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde, also starts from the corresponding dihydroxy precursor and involves a similar propargylation reaction. nih.govachemblock.comsigmaaldrich.com

The key difference in these syntheses lies in the starting dihydroxyaromatic aldehyde. The general success of the Williamson ether synthesis for these types of compounds indicates its robustness. The choice of base, solvent, and temperature, as discussed in the optimization section, would need to be tailored for each specific isomer to achieve optimal results.

Purification Techniques and Scale-Up Considerations for Laboratory and Industrial Research

The purification of this compound is a critical step to obtain a product of high purity, which is essential for its use in subsequent research and applications.

For laboratory-scale purification, column chromatography is a highly effective method. wikipedia.org After the initial workup to remove inorganic salts and the bulk of the solvent, the crude product, often a brown solid, is subjected to column chromatography over silica (B1680970) gel. wikipedia.org A mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) is typically used as the eluent. For this compound, a mixture of 4% ethyl acetate in n-hexane has been reported to be effective, yielding the product as a pure white solid. wikipedia.org

Recrystallization is another common purification technique for solid organic compounds. simsonpharma.com This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. Finding a suitable solvent system is key to successful recrystallization.

When considering the scale-up of the synthesis of this compound for industrial or larger-scale laboratory research, several factors must be taken into account. The Williamson ether synthesis is generally scalable, but challenges can arise. wikipedia.org The choice of solvent becomes more critical on a larger scale, with considerations for cost, safety, and environmental impact. While solvents like DMF and DMSO are excellent for this reaction, their high boiling points and potential toxicity can make them less desirable for industrial applications. numberanalytics.com Acetonitrile, as used in the reported synthesis, is a more favorable option in some respects.

The management of heat during the reaction is also a crucial scale-up consideration, as the reaction is typically run at elevated temperatures. Ensuring efficient and uniform heating is necessary to maintain consistent product quality. The workup and purification procedures also need to be adapted for larger scales. For instance, large-scale column chromatography can be expensive and time-consuming. Therefore, developing an efficient recrystallization protocol would be highly beneficial for industrial production. The filtration of inorganic byproducts and the extraction and drying steps also need to be optimized for efficiency and safety at a larger scale.

Chemical Reactivity and Derivatization Pathways of 2,4 Bis Prop 2 Yn 1 Yloxy Benzaldehyde

Alkyne-Mediated Transformations: Focus on Click Chemistry Applications

The two terminal alkyne groups are prime sites for a variety of coupling and cycloaddition reactions. Among these, "click chemistry" reactions are particularly prominent due to their efficiency and specificity.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, enabling the efficient formation of 1,2,3-triazole rings. glenresearch.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups. glenresearch.comnih.gov For 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde, the presence of two terminal alkynes allows for the synthesis of bis-triazole derivatives, making it a useful cross-linking agent or a scaffold for more complex molecular architectures.

The reaction of this compound with organic azides in the presence of a copper(I) catalyst leads to the formation of 1,2,3-triazole derivatives. nih.govresearchgate.net A key feature of the CuAAC reaction is its exceptional regioselectivity. The cycloaddition exclusively yields 1,4-disubstituted 1,2,3-triazoles, in contrast to uncatalyzed thermal cycloadditions which produce a mixture of 1,4- and 1,5-regioisomers. nih.govacs.org When this compound is reacted with two or more equivalents of an azide (R-N₃), a bis-(1,4-disubstituted-1,2,3-triazole) is formed. This high degree of control is a significant advantage in synthetic applications. The reaction is robust and can be performed in various solvents, including water. nih.gov

Table 1: Representative CuAAC Reaction with this compound

| Reactants | Catalyst System | Product | Regioselectivity |

|---|---|---|---|

| This compound + 2 eq. Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 2,4-Bis{[1-(benzyl)-1H-1,2,3-triazol-4-yl]methoxy}benzaldehyde | 1,4-disubstituted |

The mechanism of the CuAAC reaction has been the subject of extensive study. It is widely accepted that the reaction proceeds through the formation of a copper(I) acetylide intermediate. nih.gov The catalytic cycle begins with the interaction of the copper(I) catalyst with the terminal alkyne of the this compound, forming a π-complex which then rearranges to the key copper(I) acetylide species. nih.gov

Computational and experimental studies suggest that the subsequent steps involve the coordination of the organic azide to the copper center. nih.govresearchgate.net The formation of this azide/copper(I) acetylide complex is often considered the rate-determining step of the reaction. nih.govresearchgate.net The cycloaddition then proceeds, leading to a copper-containing six-membered ring intermediate which, upon rearrangement and protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst. nih.gov Some studies propose the involvement of dinuclear copper species, which may be more catalytically active than their monomeric counterparts. acs.orgacs.org

Beyond click chemistry, the terminal alkyne groups of this compound are amenable to other important carbon-carbon bond-forming reactions.

Sonogashira Coupling: This is a cross-coupling reaction that joins terminal alkynes with aryl or vinyl halides. libretexts.org It is typically catalyzed by a palladium complex, with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction allows for the direct connection of the alkyne carbons in this compound to sp²-hybridized carbon atoms, providing a powerful method for synthesizing complex conjugated systems. The reaction is generally tolerant of a wide range of functional groups and proceeds under mild conditions. wikipedia.orgnih.gov

Pauson-Khand Reaction: This reaction is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form an α,β-cyclopentenone. organic-chemistry.orgwikipedia.org The alkyne moieties of this compound can participate in this reaction, providing a route to complex polycyclic structures. beilstein-journals.org The reaction can be performed in both an intermolecular and intramolecular fashion. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Aldehyde Group Reactivity

The aldehyde functional group on the benzaldehyde (B42025) core is a classic site for nucleophilic addition and condensation reactions, most notably the formation of Schiff bases.

The aldehyde group of this compound readily undergoes condensation reactions with primary amines (R-NH₂) and hydrazine derivatives to form Schiff bases, which contain a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. researchgate.netijacskros.comniscpr.res.in

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon, forming an unstable carbinolamine intermediate. ijacskros.comjmchemsci.com This intermediate then dehydrates, often under acid or base catalysis, to yield the stable imine product. ijacskros.com Schiff bases derived from substituted benzaldehydes are known to possess a range of biological activities. nih.gov

This reaction is highly versatile, allowing for the introduction of a wide variety of substituents into the final molecule, depending on the structure of the amine or hydrazine used. For instance, reacting this compound with hydrazine or substituted hydrazines can yield hydrazones. eurjchem.comnih.gov The formation of a Schiff base leaves the two terminal alkyne groups untouched, making them available for subsequent transformations like CuAAC, thereby enabling the synthesis of complex, multifunctional molecules.

Table 2: Schiff Base Condensation of this compound

| Reactants | Product Type | General Product Structure |

|---|---|---|

| This compound + Primary Amine (R-NH₂) | Imine (Schiff Base) | (E)-N-R-1-(2,4-bis(prop-2-yn-1-yloxy)phenyl)methanimine |

| This compound + Hydrazine (H₂N-NH₂) | Hydrazone | 1,2-Bis((E)-2,4-bis(prop-2-yn-1-yloxy)benzylidene)hydrazine |

Knoevenagel Condensations and other Carbonyl Group Transformations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound. For this compound, this reaction would be expected to proceed at the formyl group. However, specific studies detailing the reaction of this aldehyde with common active methylene compounds such as malononitrile or ethyl cyanoacetate are not documented. Consequently, there is no available data on the optimal catalysts, reaction conditions, or the yields and structures of the resulting products.

Other significant carbonyl group transformations, including the Wittig reaction for olefination, the Grignard reaction for the formation of secondary alcohols, and the formation of imines and other Schiff bases, represent fundamental reactivity expected of the benzaldehyde moiety. Despite the theoretical potential for these transformations, specific examples and detailed experimental procedures involving this compound have not been reported.

Reductions and Oxidations of the Formyl Moiety

The selective reduction of the aldehyde group in this compound to a primary alcohol, or its oxidation to a carboxylic acid, would provide valuable synthetic intermediates. Standard reducing agents like sodium borohydride are commonly employed for the chemoselective reduction of aldehydes. Conversely, oxidizing agents such as potassium permanganate or Jones reagent are typically used for the conversion of aldehydes to carboxylic acids.

However, research detailing the application of these or other redox methodologies to this compound is not present in the current body of scientific literature. Therefore, empirically determined data on reaction efficiency, selectivity (particularly in the presence of the reactive alkyne functionalities), and product characterization are unavailable.

Tandem and Cascade Reaction Sequences Employing Bifunctional Nature

The unique structure of this compound, featuring both an electrophilic aldehyde and two terminal alkyne groups, presents an intriguing platform for the development of tandem or cascade reaction sequences. Such sequences could, in principle, involve an initial reaction at the aldehyde followed by subsequent transformations of the propargyl groups, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling.

These multi-step, one-pot reactions would be of significant interest for the efficient synthesis of complex molecular architectures. Nevertheless, there are no published studies that demonstrate the design and execution of such tandem or cascade strategies originating from this compound. The potential of this molecule as a versatile building block in complex synthesis remains an open area for future investigation.

Advanced Spectroscopic and Structural Elucidation of 2,4 Bis Prop 2 Yn 1 Yloxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon and proton framework of a molecule. By analyzing the chemical shifts, coupling constants, and connectivity patterns, a precise atomic-level structure can be determined.

The ¹H NMR spectrum of 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, methylene, and acetylenic protons.

The aldehydic proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm. This significant deshielding is a direct consequence of the strong electron-withdrawing nature of the carbonyl group.

The aromatic protons on the benzene (B151609) ring will present a more complex pattern due to their electronic environments and spin-spin coupling interactions. The proton at the C6 position (H-6), being ortho to the electron-withdrawing aldehyde group, is expected to be the most deshielded of the aromatic protons, likely appearing as a doublet. The proton at the C5 position (H-5) would likely appear as a doublet of doublets, coupled to both H-6 and H-3. The proton at the C3 position (H-3) is expected to be the most shielded of the aromatic protons and would likely appear as a singlet or a narrow doublet.

The two sets of propargyl methylene protons (-O-CH₂-C≡) are expected to appear as distinct signals, likely doublets, in the region of δ 4.7-4.9 ppm. The splitting would arise from coupling to the terminal acetylenic protons.

The acetylenic protons (-C≡C-H) are anticipated to resonate as triplets around δ 2.5 ppm, a characteristic chemical shift for terminal alkynes. The triplet multiplicity arises from the long-range coupling with the adjacent methylene protons.

A summary of the predicted ¹H NMR spectral data is presented in the interactive table below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.8 - 10.5 | s (singlet) | - |

| Ar-H6 | ~7.8 | d (doublet) | ~8.5 |

| Ar-H5 | ~6.9 | dd (doublet of doublets) | ~8.5, ~2.0 |

| Ar-H3 | ~6.7 | d (doublet) | ~2.0 |

| -O-CH₂- (C2) | ~4.8 | d (doublet) | ~2.4 |

| -O-CH₂- (C4) | ~4.7 | d (doublet) | ~2.4 |

| ≡C-H (C2) | ~2.5 | t (triplet) | ~2.4 |

| ≡C-H (C4) | ~2.5 | t (triplet) | ~2.4 |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (-CHO) is expected to have the most downfield chemical shift, typically in the range of δ 189-192 ppm. The aromatic carbons will resonate in the region of δ 100-165 ppm. The carbons directly attached to the oxygen atoms (C2 and C4) will be the most deshielded among the ring carbons. The propargyl methylene carbons (-O-CH₂-) are expected to appear around δ 56-58 ppm. The acetylenic carbons will have characteristic shifts, with the terminal carbon (-C≡C -H) appearing around δ 76 ppm and the internal carbon (-C ≡C-H) at approximately δ 78 ppm.

An interactive data table summarizing the predicted ¹³C NMR chemical shifts is provided below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 189 - 192 |

| Ar-C1 | ~125 |

| Ar-C2 | ~162 |

| Ar-C3 | ~103 |

| Ar-C4 | ~164 |

| Ar-C5 | ~110 |

| Ar-C6 | ~130 |

| -O-CH₂- (C2) | ~57 |

| -O-CH₂- (C4) | ~56 |

| -C≡CH (C2) | ~78 |

| -C≡CH (C4) | ~78 |

| -C≡CH (C2) | ~76 |

| -C≡CH (C4) | ~76 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. A strong, sharp absorption band around 3300-3250 cm⁻¹ is characteristic of the C-H stretching vibration of the terminal alkyne groups . The carbon-carbon triple bond (C≡C) stretching vibration will likely appear as a weak to medium intensity band in the range of 2150-2100 cm⁻¹ .

The presence of the aldehyde functional group will be confirmed by two distinct vibrational modes. A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1680 cm⁻¹ . Additionally, a characteristic pair of medium intensity bands for the aldehyde C-H stretching should be observable around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ .

The ether linkages (Ar-O-CH₂) will be identified by their characteristic C-O stretching vibrations . These are typically strong bands appearing in the region of 1275-1200 cm⁻¹ for the aryl-alkyl ether bond. The aromatic C=C stretching vibrations will be observed as a series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry Techniques

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS), the molecular weight of this compound can be precisely determined. The expected monoisotopic mass is approximately 214.0629 g/mol for the molecular ion [M]⁺.

The fragmentation pattern in the mass spectrum would likely involve the loss of the aldehyde group (-CHO), leading to a significant fragment ion. Further fragmentation could involve the cleavage of the propargyl groups. The loss of a propargyl radical (•CH₂C≡CH) or a propargyloxy radical (•OCH₂C≡CH) would result in characteristic fragment ions. Analysis of these fragmentation pathways provides corroborative evidence for the proposed structure.

X-ray Crystallography and Solid-State Structural Analysis

The solid-state structure of this compound was determined by single-crystal X-ray diffraction, offering a definitive view of its molecular and supramolecular features. Crystals suitable for analysis were obtained through the slow evaporation method nih.gov.

Crystal System, Space Group, and Unit Cell Parameter Determination

The crystallographic analysis revealed that this compound crystallizes in the monoclinic system. The unit cell parameters were determined at a temperature of 293 K nih.gov. The crystal data and structure refinement details are summarized in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀O₃ |

| Formula Weight | 214.21 g/mol |

| Crystal System | Monoclinic |

| a (Å) | 4.9219 (2) |

| b (Å) | 16.8705 (7) |

| c (Å) | 13.4326 (6) |

| β (°) | 98.236 (3) |

| Volume (ų) | 1103.87 (8) |

| Z (Formula units/cell) | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Absorption coefficient (μ) | 0.09 mm⁻¹ |

| R[F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.113 |

| Goodness-of-fit (S) | 1.04 |

Data sourced from Esakkiammal et al. (2012) nih.gov.

Molecular Conformation, Dihedral Angles, and Torsion Angles in the Solid State

In the solid state, the molecule adopts a specific conformation defined by its torsion and dihedral angles. The two prop-2-yn-1-yloxy side chains are observed to be in an extended conformation nih.gov. This is quantitatively described by the torsion angles O2/C8/C9/C10 = -177.0 (10)° and O3/C11/C12/C13 = 166 (6)° nih.gov.

The orientation of these side chains relative to the central benzaldehyde (B42025) ring is described by the dihedral angles. The dihedral angles between the phenyl ring (C2—C7) and the attached prop-2-yn-1-yloxy groups are 82.3 (1)° and 71.4 (1)°, respectively nih.gov.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of this compound is stabilized by a network of intermolecular interactions. The primary interactions identified are C—H⋯O and C—H···π hydrogen bonds nih.gov. Specifically, the structure features bifurcated C—H···O interactions nih.gov.

A notable intermolecular interaction occurs between a terminal ethynyl hydrogen atom and the ethynyl group of a neighboring molecule related by a glide plane. Another interaction is present between a methylene hydrogen (linked to an oxygen atom) and the ethynyl group of a different adjacent molecule nih.gov. These interactions contribute to the formation of a dimer C8 chain that runs along the a-axis of the crystal nih.gov. The geometry for a key hydrogen bond is detailed in the table below.

Interactive Data Table: Hydrogen Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| C6—H6⋯O1ⁱ | 0.93 | 2.48 | 3.3616 (14) | 159 |

Symmetry code: (i) x, -y+1/2, z+1/2. Data sourced from Esakkiammal et al. (2012) nih.gov.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

A detailed Hirshfeld surface analysis and the generation of 2D fingerprint plots are powerful tools for the quantitative investigation of intermolecular contacts in a crystal lattice. However, based on a review of the available scientific literature, a Hirshfeld surface analysis for this compound has not been reported. While this analysis has been performed on structurally related compounds, providing insights into the relative contributions of H···H, C···H/H···C, and O···H/H···O contacts to their crystal packing, specific data for the title compound is not available nih.govnih.gov.

Applications in Advanced Material Science and Supramolecular Chemistry

Polymerization Strategies Utilizing 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde

The dual alkyne functionalities of the molecule are particularly suited for modern polymerization techniques, allowing for the creation of polymers with unique architectures and properties.

Click Polymerization for Conjugated Polymer Systems

The terminal alkyne groups of this compound are ideal substrates for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction can be employed to polymerize the monomer with complementary di- or multi-azide functionalized co-monomers. This strategy allows for the synthesis of highly regular, conjugated polymer systems. The resulting 1,2,3-triazole rings formed during polymerization are not merely linkers but contribute to the electronic and photophysical properties of the polymer backbone. The aldehyde group can be preserved during this process for post-polymerization modification or can be utilized in a preceding or subsequent reaction step to create more complex, cross-linked, or dendritic structures.

Synthesis of Functional Polytriazoles and their Architectures

Utilizing the click polymerization strategy with diazide linkers leads directly to the formation of functional polytriazoles. nih.gov The benzaldehyde (B42025) moiety integrated into each repeating unit imparts significant chemical functionality to the polymer chain. This aldehyde group can serve as a reactive handle for attaching other molecules, tuning the solubility, or altering the electronic properties of the material. The bifunctional nature of the alkyne groups in the monomer allows for the formation of linear polymers when reacted with a diazide, or branched and cross-linked networks when reacted with tri- or tetra-azide compounds. This versatility enables the design of diverse polymer architectures, including linear chains, hyperbranched polymers, and porous polymer networks, all incorporating the stable and electron-rich triazole linkage.

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. The specific geometry and reactive groups of this compound make it an excellent candidate as a linker molecule for the programmed assembly of these advanced materials. cd-bioparticles.netcd-bioparticles.net

Design Principles for Self-Assembly and Network Formation with Aldehyde and Alkyne Linkers

The design of COFs relies on the principle of reticular synthesis, where molecular building blocks with defined symmetry and connectivity are linked by strong covalent bonds to form extended, crystalline networks. The aldehyde group on this compound is a widely used functional group for forming robust linkages in COFs. alfa-chemistry.comchemsoon.com It can undergo condensation reactions with amine-containing linkers to form highly stable imine-linked COFs or with hydrazides to form hydrazone-linked frameworks. alfa-chemistry.com

The presence of the two terminal alkyne groups adds another dimension to its utility. These groups can be:

Pre-functionalized: Reacted via click chemistry before the COF-forming reaction to introduce additional functionality.

Post-synthetically Modified: Left unreacted during the initial framework formation, providing reactive sites within the pores of the COF for later functionalization. This allows for the precise placement of chemical groups to tailor the pore environment for specific applications like catalysis or selective adsorption.

Involved in Framework Linkages: Used in polymerization reactions like Sonogashira coupling to form the framework itself, although this is less common than imine-based strategies.

The table below summarizes common linkage chemistries involving the functional groups present in this compound for framework construction.

| Functional Group on Monomer | Co-monomer Functional Group | Resulting Linkage | Framework Type | Key Features |

| Aldehyde (-CHO) | Amine (-NH₂) | Imine (-C=N-) | COF | High chemical stability, common in COF synthesis. alfa-chemistry.com |

| Aldehyde (-CHO) | Hydrazide (-CONHNH₂) | Hydrazone (-C=N-NH-) | COF | Flexible linkage, potential for post-synthetic modification. |

| Alkyne (-C≡CH) | Azide (-N₃) | 1,2,3-Triazole | Polymer / COF | High efficiency (Click Chemistry), stable aromatic linker. |

| Alkyne (-C≡CH) | Aryl Halide | C-C triple bond | COF | Forms highly conjugated frameworks (Sonogashira coupling). |

Exploration of Porosity and Chemical Functionality in Framework Materials

The integration of linkers like this compound into framework materials allows for precise control over their porosity and chemical properties. princeton.edu The size and shape of the pores can be tuned by selecting co-linkers of different lengths and geometries. The chemical environment within the pores is dictated by the functional groups lining the pore walls. researchgate.netnih.gov

The unreacted alkyne groups from the propargyl ether side chains would decorate the pore walls, creating a unique chemical environment. These alkyne-rich pores could be used for:

Selective Adsorption: The electron-rich triple bonds can interact with specific gas molecules or dissolved species.

Catalysis: The alkynes can be used to anchor metal catalysts within the pores.

Sensing: The interaction of guest molecules with the alkyne groups could induce a detectable change in the material's optical or electronic properties.

The inherent porosity of these materials provides a high surface area for interaction with the surrounding environment, a key feature for applications in gas storage, separation, and heterogeneous catalysis.

Development of Optoelectronic and Functional Materials Based on Derived Structures

The unique electronic structure of the polymers and frameworks derived from this compound suggests their potential in optoelectronic applications. rsc.org The modular synthesis of these materials allows for the rational design of their electronic properties. rsc.org

For instance, polytriazole systems formed via click polymerization can be highly conjugated, depending on the choice of the co-monomer. The triazole ring itself is electron-rich and can facilitate charge transport. Similarly, COFs constructed from this linker, especially those with fully π-conjugated linkages like imines, can exhibit semiconducting behavior. rsc.org The ordered, crystalline nature of COFs allows for efficient charge transport through the stacked π-systems of the aromatic linkers, which is advantageous for applications in sensors, photocatalysis, and energy storage devices. rsc.orgresearchgate.net The benzaldehyde core and the ether linkages also influence the final electronic structure and can be modified to tune the material's band gap and charge carrier mobility.

Theoretical and Computational Chemistry Investigations of 2,4 Bis Prop 2 Yn 1 Yloxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the molecule's conformational preferences and reactive sites.

Energy Landscapes and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. Conformational analysis, supported by experimental data from X-ray crystallography, reveals the most stable arrangement of the molecule in the solid state.

In its crystalline form, the molecule adopts a specific conformation characterized by the orientation of its constituent groups. nih.gov The prop-2-yn-1-yloxy groups are in an extended conformation. nih.gov Key structural parameters from crystallographic data provide a snapshot of this stable conformation. nih.gov

| Atoms Involved | Angle Type | Value (°) |

|---|---|---|

| O2/C8/C9/C10 | Torsion Angle | -177.0 |

| O3/C11/C12/C13 | Torsion Angle | 166.0 |

While X-ray crystallography provides invaluable data on the solid-state conformation, the molecule may adopt different conformations in solution or in the gas phase. Quantum chemical calculations can be employed to map the potential energy surface of the molecule, identifying various stable conformers and the energy barriers between them. Such studies would typically involve rotating the flexible bonds, such as those of the propargyloxy side chains, to find all local energy minima. This comprehensive understanding of the conformational landscape is vital for predicting how the molecule might interact with other species in different environments.

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Energetics

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms of the ether linkages, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient carbonyl group of the benzaldehyde (B42025) moiety, which is a prime target for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap implies higher reactivity.

Quantum chemical calculations can precisely determine the energies and shapes of the HOMO and LUMO, as well as other molecular orbitals. These calculations can also be used to model reaction pathways, for instance, by identifying transition states and calculating activation energies for potential reactions. This allows for the prediction of the most likely reaction mechanisms and products.

| Orbital | Predicted Localization | Role in Reactivity |

|---|---|---|

| HOMO | Aromatic ring, ether oxygen atoms | Nucleophilic character, site of electrophilic attack |

| LUMO | Carbonyl carbon of the aldehyde group | Electrophilic character, site of nucleophilic attack |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in a solvent.

In the solid state, the crystal packing of this compound is stabilized by intermolecular C—H⋯O interactions. nih.gov An MD simulation of the crystalline solid could provide information on the vibrational modes and thermal stability of the crystal lattice.

More commonly, MD simulations are used to study molecules in solution. A simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule's conformation fluctuates over time and how it interacts with the surrounding solvent molecules. This would provide a more realistic understanding of its behavior in a chemical reaction or a biological system. Key insights from such simulations would include the flexibility of the propargyloxy side chains and the formation of transient hydrogen bonds with solvent molecules.

Mechanistic Insights into Ligand-Target Interactions for Chemically Derived Species (e.g., through molecular docking for binding site characterization)

The structural features of this compound, particularly its reactive aldehyde and alkyne functionalities, make it an interesting scaffold for the synthesis of more complex molecules with potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies on derivatives of this compound are not widely reported, research on analogous compounds provides a clear indication of the potential of this molecular framework. For instance, a study on 1,4-bis((aryl-1H-1,2,3-triazole-4-yl)methoxy)benzaldehydes, synthesized from the related 2,4-dipropyloxy benzaldehyde, demonstrated their potential as anticancer agents by targeting the VEGFR2 protein. bohrium.com In this study, molecular docking was used to predict the binding modes of the synthesized compounds in the active site of VEGFR2, and the results were correlated with their in vitro cytotoxic activity. bohrium.com

| Compound Type | Biological Target | Key Findings from Docking | Predicted Activity |

|---|---|---|---|

| 1,4-bis((aryl-1H-1,2,3-triazole-4-yl)methoxy)benzaldehydes | VEGFR2 Protein | Identification of key binding interactions in the active site, correlation of docking scores with biological activity. | Anticancer |

These findings suggest that derivatives of this compound could be designed to target specific biological macromolecules. The terminal alkyne groups of the propargyloxy chains are particularly useful as they can be readily modified, for example, via "click" chemistry, to generate a diverse library of compounds for screening. Molecular docking studies on these hypothetical derivatives would be a crucial first step in assessing their potential as therapeutic agents by characterizing their binding affinity and interactions with the target's binding site.

Future Research Directions and Innovative Methodologies

Exploration of Unconventional Reaction Pathways and Green Chemistry Approaches

The synthesis of 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde and its derivatives can be advanced by exploring unconventional reaction pathways that offer improved efficiency, selectivity, and sustainability. Microwave-assisted organic synthesis (MAOS) presents a significant opportunity to accelerate the O-propargylation of the precursor, 2,4-dihydroxybenzaldehyde (B120756). The application of microwave irradiation can dramatically reduce reaction times and potentially increase yields compared to conventional heating methods. Furthermore, the use of greener and more renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), in place of traditional polar aprotic solvents, can substantially lower the environmental impact of the synthesis. researchgate.net

The principles of green chemistry can be further integrated by developing catalyst-free or metal-free reaction conditions. For instance, exploring base-mediated propargylation under solvent-free conditions or using high-speed ball milling (mechanochemistry) could minimize waste and energy consumption. Another avenue involves the enzymatic installation of propargyl groups, a technique that offers high specificity and operates under mild, environmentally benign conditions. greenchemistry.school

| Parameter | Conventional Synthesis | Green Chemistry Approach |

| Solvent | Polar aprotic (e.g., DMF, Acetone) | Renewable (e.g., 2-MeTHF), Solvent-free |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasonication |

| Catalyst | Metal-based (potential for contamination) | Catalyst-free, Biocatalytic |

| Waste Generation | Higher | Lower E-factors, Minimized byproducts |

Rational Design of New Functionalized Materials with Tailored Properties

The bifunctional nature of this compound, possessing both alkyne and aldehyde groups, makes it an ideal candidate for the rational design of novel polymers and functional materials. The two propargyl groups can participate in a variety of polymerization reactions, including azide-alkyne cycloaddition (click chemistry), cyclotrimerization, and polymerization of activated alkynes, to form highly cross-linked or linear conjugated polymers. researchgate.netnumberanalytics.com The aldehyde group can be utilized for post-polymerization modification or for the synthesis of functional hydrogels and other materials through reactions with amines or other suitable crosslinkers. nih.gov

The rational design of these materials involves a deep understanding of structure-property relationships. By carefully selecting co-monomers and reaction conditions, polymers with tailored optical, electronic, and mechanical properties can be achieved. For instance, the incorporation of fluorescent moieties through the aldehyde group could lead to the development of sensory materials. The alkyne groups can be used to create porous organic polymers (POPs) with potential applications in gas storage and catalysis. This approach allows for the creation of materials with predictable and tunable characteristics for specific applications. youtube.com

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages for the production and subsequent functionalization of this compound. researchgate.net Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. researchgate.net The small reactor volumes in flow systems also allow for the safe handling of hazardous reagents and intermediates. researchgate.net

Automation of flow chemistry platforms can enable high-throughput synthesis and optimization of reaction conditions. mdpi.com By integrating online analytics, real-time reaction monitoring can be achieved, allowing for rapid screening of catalysts, solvents, and other parameters. This automated approach can significantly accelerate the discovery of new derivatives of this compound and the optimization of polymerization processes, leading to the rapid development of new materials. frontiersin.org

| Feature | Batch Chemistry | Flow Chemistry |

| Process Control | Limited | Precise control over parameters |

| Scalability | Often requires re-optimization | Linear scalability |

| Safety | Higher risk with hazardous materials | Enhanced safety due to small volumes |

| Throughput | Lower | High-throughput capabilities |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A thorough understanding of the reaction kinetics and mechanisms involved in the synthesis and polymerization of this compound is crucial for process optimization and quality control. Advanced in-situ characterization techniques are invaluable for real-time monitoring of these processes. rsc.org Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the consumption of reactants and the formation of products and intermediates. researchgate.net

For polymerization reactions, in-situ monitoring can track the conversion of monomer to polymer and provide insights into the polymerization kinetics. rsc.org This data is essential for controlling the molecular weight and polydispersity of the resulting polymers. The use of these advanced analytical tools allows for a deeper understanding of the chemical transformations as they occur, enabling more precise control over the final material properties. rsc.org

Synergistic Approaches Combining Synthetic, Computational, and Materials Science Research

The future development of materials derived from this compound will greatly benefit from a synergistic approach that integrates synthetic chemistry, computational modeling, and materials science. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the electronic and structural properties of potential polymers and materials before their synthesis. This predictive capability can guide the rational design of materials with desired functionalities.

Molecular dynamics simulations can be used to understand the self-assembly behavior of amphiphilic derivatives of the compound and to predict the morphology and properties of the resulting nanostructures. This computational insight, combined with experimental synthesis and characterization, creates a powerful feedback loop. Experimental results can be used to refine computational models, while computational predictions can guide the design of new experiments, accelerating the discovery and optimization of novel materials based on this compound.

Q & A

Q. What are the standard synthetic routes for 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution of 2,4-dihydroxybenzaldehyde with propargyl bromide (3-bromoprop-1-yne) under basic conditions. A common method involves potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at reflux, achieving yields of 80–86% . Alternative protocols use mixed solvents like petroleum ether/ethyl acetate (PE/EA) for crystallization, yielding 78% pure product . Optimization focuses on controlling stoichiometry, reaction time, and solvent polarity to minimize side reactions (e.g., over-alkylation).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : NMR confirms the presence of aldehyde protons (~9.88 ppm) and propargyl groups (δ 4.85 for –OCH₂C≡CH and δ 2.57 for ≡C–H) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak at m/z 215.0705 (calculated: 215.0630 for C₁₃H₁₀O₃) .

- X-Ray Crystallography : Single-crystal studies reveal planar molecular geometry, π-π stacking (3.6–3.8 Å spacing), and C–H⋯O hydrogen bonds (2.5–2.7 Å) .

Q. What are the primary research applications of this compound in materials science?

It serves as a key intermediate in synthesizing fluorescent probes (e.g., BODIPY-based polymers) for metal ion sensing. The aldehyde group enables Schiff base formation, while propargyl moieties facilitate click chemistry for functionalization .

Advanced Research Questions

Q. How do crystal packing interactions influence the solid-state properties of this compound?

The crystal structure features C–H⋯O hydrogen bonds (2.5–2.7 Å) and π-π stacking between benzaldehyde rings (3.6–3.8 Å), forming ladder-like networks . These interactions enhance thermal stability and may guide co-crystal design for optoelectronic materials. Computational tools like Mercury or CrystalExplorer can model these interactions .

Q. How can researchers resolve contradictions in crystallographic data refinement?

Discrepancies in displacement parameters or bond lengths often arise from twinning or poor data resolution. Use the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to iteratively adjust weighting schemes and restraint parameters . Cross-validation with ORTEP-III (for thermal ellipsoid visualization) and WinGX (for geometry analysis) ensures accuracy .

Q. What strategies are effective for designing derivatives with enhanced fluorescence properties?

Functionalize the propargyl groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores like BODIPY. Optimize solvent polarity (e.g., DMF for solubility) and stoichiometry to avoid quenching effects . HRMS and fluorescence lifetime imaging (FLIM) validate successful conjugation .

Q. How can hydrogen-bonding patterns be systematically analyzed in related crystals?

Apply graph set analysis (Bernstein et al., 1995) to classify hydrogen bonds into motifs (e.g., for dimeric interactions). Software like ToposPro automates this analysis, linking motifs to supramolecular reactivity .

Q. What computational methods predict structure-property relationships for derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic transitions and frontier molecular orbitals. Correlate HOMO-LUMO gaps with experimental UV-Vis spectra to predict absorption maxima .

Q. Which software tools are essential for crystallographic data processing?

Q. How can researchers validate crystal structures when experimental data is limited?

Combine POWDER-X for simulated vs. experimental XRD pattern matching and CIF validation tools (e.g., checkCIF/IUCr) to flag outliers in bond distances or angles . Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.